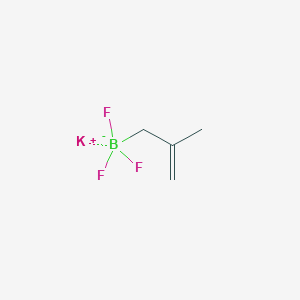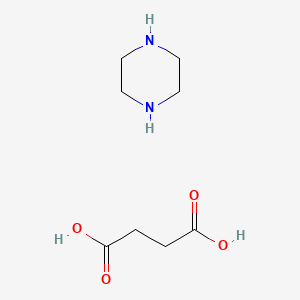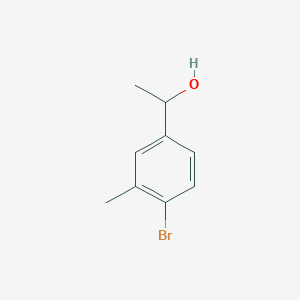
Iridium(IV) oxide dihydrate, Premion®, 99.99% (metals basis)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium(IV) oxide dihydrate, Premion®, 99.99% (metals basis), is a high purity chemical. It is used with other rare oxides in the coating of anode-electrodes for industrial electrolysis and in microelectrodes for electrophysiology research . It is also used for reference electrode, which finds application in various fields such as biology, food industry, nuclear field, oil and gas industry .
Molecular Structure Analysis
The molecular formula of Iridium(IV) oxide dihydrate is H2IrO3 . The InChI Key is YEPXCFHWKVNVAX-UHFFFAOYSA-N . The SMILES representation is O.O=[Ir]=O .Physical And Chemical Properties Analysis
Iridium(IV) oxide dihydrate, Premion®, 99.99% (metals basis), is a powder . It is insoluble in water . The formula weight is 260.23 (224.20 Anhydrous) .Scientific Research Applications
Industrial Electrolysis
Iridium(IV) oxide dihydrate: is utilized in the coating of anode-electrodes for industrial electrolysis . This application is critical in the production of various chemicals through the electrolytic process, where the stability and efficiency of the anode are paramount. The compound’s high purity ensures minimal contamination, leading to more consistent and reliable electrolysis outcomes.
Electrophysiology Research
In the realm of electrophysiology research , microelectrodes coated with Iridium(IV) oxide dihydrate are employed . These microelectrodes are essential for recording and stimulating electrical activity within neural tissue, allowing researchers to study the electrical properties of neurons, muscle fibers, and other excitable cells with high precision.
Reference Electrodes
The compound serves as a material for reference electrodes in various scientific measurements . Reference electrodes are vital in electrochemical experiments to maintain a stable reference point, ensuring accurate and reproducible results across different fields such as biology, food industry, and the nuclear field.
Biology
In biological research, Iridium(IV) oxide dihydrate is used in biosensors and bioelectronics . Its biocompatibility and conductive properties make it suitable for interfacing with biological systems, which can lead to advancements in medical diagnostics and therapeutic devices.
Food Industry
The use of Iridium(IV) oxide dihydrate in the food industry is linked to its role in electrochemical sensors . These sensors can detect trace amounts of chemicals and contaminants in food products, ensuring food safety and quality.
Nuclear Field
In the nuclear field , Iridium(IV) oxide dihydrate’s application is associated with radiation detection and measurement . Its stability under extreme conditions makes it a candidate for creating sensors that can operate reliably in the presence of high radiation levels.
Oil and Gas Industry
The oil and gas industry benefits from the use of Iridium(IV) oxide dihydrate in corrosion-resistant coatings and electrochemical sensors . These applications are crucial for monitoring and maintaining the integrity of infrastructure in corrosive environments.
Environmental Monitoring
Lastly, Iridium(IV) oxide dihydrate is instrumental in environmental monitoring equipment . Sensors utilizing this compound can detect and measure pollutants and toxic substances, contributing to the protection of the environment and public health.
Safety and Hazards
Iridium(IV) oxide dihydrate, Premion®, 99.99% (metals basis), may intensify fire as it is an oxidizer . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
Mechanism of Action
Target of Action
Iridium(IV) oxide dihydrate primarily targets anode-electrodes in industrial electrolysis and microelectrodes in electrophysiology research . It is also used as a reference electrode in various fields such as biology, food industry, nuclear field, oil and gas industry .
Mode of Action
Iridium(IV) oxide dihydrate interacts with its targets by forming a coating on the anode-electrodes. This coating enhances the electrode’s performance in electrolysis and electrophysiology research . The compound can be formed by treating the green form of iridium trichloride with oxygen at high temperatures .
Biochemical Pathways
The primary biochemical pathway affected by Iridium(IV) oxide dihydrate is the oxygen evolution reaction (OER) in electrolysis . The compound acts as an anodic catalyst for oxygen evolution through a water-splitting reaction in a polymer electrolyte membrane (PEM) cell .
Result of Action
The result of Iridium(IV) oxide dihydrate’s action is the enhancement of electrolysis efficiency . It improves the performance of anode-electrodes, leading to more efficient oxygen evolution reactions . In electrophysiology research, it enhances the performance of microelectrodes .
Action Environment
The action of Iridium(IV) oxide dihydrate can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, annealing, which involves heating the compound to a high temperature but under its melting point (around 750-900 °C), can improve the compound’s crystallinity and mechanical properties . Furthermore, the compound’s performance can be affected by the presence of other rare oxides with which it is often used in coating anode-electrodes .
properties
IUPAC Name |
dioxoiridium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ir.2H2O.2O/h;2*1H2;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFJBNFAFRMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O=[Ir]=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4IrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxoiridium;dihydrate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]titanium](/img/structure/B6354658.png)

![4-Bromo-2-{(e)-[(4-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6354665.png)
![4-Bromo-2-[(e)-(phenylimino)methyl]phenol; >90%](/img/structure/B6354666.png)







![4-Methyl-5-(4-trifluoromethyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B6354741.png)

